molecular formula C14H15N B14043881 2'-Methylbiphenyl-4-methylamine

2'-Methylbiphenyl-4-methylamine

Cat. No.: B14043881
M. Wt: 197.27 g/mol
InChI Key: JXWIVYXYPMEIQF-UHFFFAOYSA-N
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Description

2’-Methyl-biphenyl-4-methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the fourth carbon of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-biphenyl-4-methanamine can be achieved through several methods. One common approach involves the reaction of 2-cyano-4’-methylbiphenyl with reducing agents such as lithium aluminum hydride (LiAlH4) to yield the desired amine . Another method involves the use of halogenoalkanes and ammonia in ethanol under sealed conditions to produce primary amines .

Industrial Production Methods

Industrial production of 2’-methyl-biphenyl-4-methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with catalysts, followed by purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-biphenyl-4-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Methyl-biphenyl-4-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-methyl-biphenyl-4-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-biphenyl-4-methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a methanamine group on the biphenyl scaffold provides distinct properties compared to other biphenyl derivatives .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

[4-(2-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3

InChI Key

JXWIVYXYPMEIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CN

Origin of Product

United States

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